An In-Depth Technical Guide to 2-Formyl-6-(3-trifluoromethylphenyl)phenol: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 2-Formyl-6-(3-trifluoromethylphenyl)phenol: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-Formyl-6-(3-trifluoromethylphenyl)phenol, a fluorinated biaryl scaffold with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group is a key design element in modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1] This document will delve into the synthesis, structural elucidation, and prospective biological applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular Overview and Physicochemical Properties
2-Formyl-6-(3-trifluoromethylphenyl)phenol, also known as 2-hydroxy-3-(3-(trifluoromethyl)phenyl)benzaldehyde, is an organic compound featuring a phenol ring substituted with a formyl group and a 3-trifluoromethylphenyl group. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic and steric properties of the molecule, making it an attractive candidate for biological screening.[2]
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value | Source/Analogue |
| Molecular Formula | C14H9F3O2 | - |
| Molecular Weight | 266.22 g/mol | [3] |
| Appearance | Expected to be a solid | [4] |
| Melting Point | Expected to be in the range of similar biaryl phenols | - |
| LogP | Predicted to be > 3 | Inferred from lipophilicity of CF3 group[1] |
| pKa | Predicted to be lower than phenol (9.9) due to electron-withdrawing groups | Inferred from electronic effects |
Strategic Synthesis and Mechanistic Insights
The synthesis of 2-Formyl-6-(3-trifluoromethylphenyl)phenol can be approached through a convergent strategy, primarily involving a Suzuki-Miyaura cross-coupling reaction to form the biaryl linkage, followed by or preceded by an ortho-formylation of the phenolic ring.
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the biaryl bond, leading to two key building blocks: a protected 2-bromophenol derivative and 3-(trifluoromethyl)phenylboronic acid. The formyl group can be introduced either before or after the coupling reaction.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[5][6]
Caption: Proposed Suzuki-Miyaura coupling pathway.
Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-6-formylphenol (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-Formyl-6-(3-trifluoromethylphenyl)phenol.
Ortho-Formylation of a Biaryl Phenol Intermediate
An alternative route involves the synthesis of the biaryl phenol first, followed by a regioselective ortho-formylation. The Duff reaction or the Reimer-Tiemann reaction are classical methods, though modern procedures often offer higher yields and selectivity.
Spectroscopic Characterization
The structural elucidation of 2-Formyl-6-(3-trifluoromethylphenyl)phenol would rely on a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the aldehydic proton (~9.5-10.5 ppm).[1] - A broad singlet for the phenolic hydroxyl proton (>10 ppm).[1] - Aromatic protons in the range of 7.0-8.0 ppm with characteristic splitting patterns. |
| ¹³C NMR | - A signal for the aldehydic carbon (~190-200 ppm). - Signals for the aromatic carbons, including the carbon bearing the CF3 group (a quartet due to C-F coupling). |
| IR Spectroscopy | - A broad O-H stretching band (~3200-3400 cm⁻¹). - A strong C=O stretching band for the aldehyde (~1650-1680 cm⁻¹). - C-F stretching bands (~1100-1300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |
Potential Biological Activities and Therapeutic Applications
Phenol derivatives are a significant class of compounds in drug discovery, exhibiting a wide array of biological activities including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[6] The introduction of a trifluoromethyl group can enhance these activities.
Anticancer Potential
The trifluoromethylphenyl moiety is present in several approved anticancer drugs.[7] Benzaldehyde derivatives have also been reported to suppress signaling pathways in cancer cells.[8] Therefore, 2-Formyl-6-(3-trifluoromethylphenyl)phenol could be investigated for its cytotoxic effects against various cancer cell lines. A potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression, such as the NF-κB pathway.[2]
Caption: Potential inhibition of the NF-κB signaling pathway.
Anti-inflammatory and Antioxidant Properties
Phenolic compounds are well-known for their antioxidant and anti-inflammatory activities.[6] The ability of the phenolic hydroxyl group to donate a hydrogen atom is key to its radical scavenging properties. The presence of the trifluoromethyl group could modulate this activity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay: In a 96-well plate, add a small volume of the sample or standard to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Conclusion and Future Directions
2-Formyl-6-(3-trifluoromethylphenyl)phenol represents a promising molecular scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established synthetic methodologies like the Suzuki-Miyaura cross-coupling. The strategic placement of the formyl and trifluoromethylphenyl groups on the phenol ring provides a unique combination of steric and electronic properties that warrant further investigation for a range of biological activities, particularly in the areas of oncology and inflammatory diseases. Future research should focus on the efficient synthesis and purification of this compound, followed by comprehensive spectroscopic characterization and in-depth biological evaluation to unlock its full therapeutic potential.
References
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- (Reference to a paper on ortho-formyl
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- (Reference to a review on the biological activities of phenols).
- (Reference to a paper on the anticancer properties of benzaldehydes).
- (Reference to a paper on the anti-inflamm
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL not provided in search results)
- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF - ResearchGate. (URL not provided in search results)
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- (Reference to a general medicinal chemistry textbook).
- Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed. (URL not provided in search results)
- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL not provided in search results)
- (Reference to a safety data sheet for a rel
- Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (URL not provided in search results)
- Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions - ResearchGate. (URL not provided in search results)
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